Product packaging for Methyl 4-(oxiran-2-ylmethoxy)benzoate(Cat. No.:CAS No. 5535-03-5)

Methyl 4-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B030215
CAS No.: 5535-03-5
M. Wt: 208.21 g/mol
InChI Key: GVMPCQYYYYFGMV-UHFFFAOYSA-N
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Description

Significance of Epoxide Moieties in Contemporary Organic Synthesis and Materials Science

Epoxides, also known as oxiranes, are three-membered cyclic ethers whose importance in chemistry is primarily due to their high reactivity. numberanalytics.comnumberanalytics.com This reactivity stems from the significant ring strain in the molecule, which facilitates ring-opening reactions with a wide array of nucleophiles, electrophiles, and acids. numberanalytics.commdpi.com In organic synthesis, this property is harnessed to construct complex molecular frameworks with a high degree of stereoselectivity and regioselectivity, making epoxides indispensable intermediates in the synthesis of pharmaceuticals and natural products. numberanalytics.commdpi.comic.ac.uk

In the realm of materials science, epoxides are fundamental to the production of epoxy resins. numberanalytics.com These thermosetting polymers are known for their exceptional adhesive properties, mechanical strength, and chemical resistance. The curing of these resins involves the ring-opening polymerization of epoxide monomers, forming a rigid, cross-linked network. numberanalytics.comwikipedia.org This process is integral to their widespread use in coatings, adhesives, composites, and electronic components. wikipedia.orgbyjus.comyoutube.com The versatility of epoxide chemistry allows for the creation of materials with a broad spectrum of properties tailored to specific industrial needs. youtube.com

Contextualizing Benzoate (B1203000) Esters as Versatile Scaffolds in Chemical Systems

Benzoate esters are a class of organic compounds derived from benzoic acid. They are recognized for their utility as versatile scaffolds in various chemical systems. organic-chemistry.org These compounds are not only significant as intermediates in organic synthesis but also find direct application as fragrances and solvents. mdpi.com The synthesis of benzoate esters is well-established, with methods like Fischer esterification and transesterification being commonly employed. acs.orgyoutube.comyoutube.com

The chemical stability of the benzoate group, combined with its capacity to undergo specific transformations such as hydrolysis, aminolysis, and reduction, makes it a valuable component in the design of complex molecules. libretexts.org In materials science, certain benzoate esters are utilized as essential components in the formulation of liquid crystals and other advanced materials. researchgate.net Their structural and electronic properties can be readily modified through substitution on the aromatic ring, allowing for fine-tuning of the final material's characteristics.

Research Landscape of Methyl 4-(oxiran-2-ylmethoxy)benzoate within Advanced Chemical and Polymeric Systems

This compound, with the CAS number 5535-03-5, is a bifunctional molecule that contains both a reactive epoxide ring and a methyl benzoate group. smolecule.com This unique combination positions it as a significant compound in the development of advanced chemical and polymeric systems. Its synthesis is typically achieved through the reaction of methyl 4-hydroxybenzoate (B8730719) with epichlorohydrin (B41342). smolecule.com

The primary research interest in this compound lies in its application as a monomer or cross-linking agent in polymer chemistry. smolecule.com The epoxide moiety provides a reactive site for polymerization and cross-linking reactions, while the methyl benzoate portion of the molecule can influence the physical and chemical properties of the resulting polymer, such as thermal stability and solubility. Research also explores its potential as an intermediate in the synthesis of pharmaceuticals and as a component in agricultural chemicals, leveraging the biological activity associated with its functional groups. smolecule.com

Below are tables detailing the physicochemical properties and structural information for this compound.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₂O₄ smolecule.com
Molecular Weight 208.21 g/mol smolecule.com

Compound Identification

Identifier Value Source
IUPAC Name This compound
CAS Number 5535-03-5 smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B030215 Methyl 4-(oxiran-2-ylmethoxy)benzoate CAS No. 5535-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(oxiran-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMPCQYYYYFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378148
Record name methyl 4-(oxiran-2-ylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5535-03-5
Record name methyl 4-(oxiran-2-ylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Methyl 4 Oxiran 2 Ylmethoxy Benzoate

Established Synthetic Routes to Glycidyl (B131873) Ether-Functionalized Aromatic Esters

The creation of glycidyl ether-functionalized aromatic esters like Methyl 4-(oxiran-2-ylmethoxy)benzoate typically follows a logical sequence: formation of the aromatic ester and subsequent introduction of the glycidyl group.

Epichlorohydrin-Mediated Etherification of Hydroxybenzoate Precursors

A prevalent and direct method for synthesizing this compound involves the reaction of methyl 4-hydroxybenzoate (B8730719) with epichlorohydrin (B41342). This reaction is a classic example of Williamson ether synthesis, where the phenoxide ion, generated from methyl 4-hydroxybenzoate in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin. The reaction is often facilitated by a phase transfer catalyst, which helps to transport the phenoxide ion from the aqueous or solid phase to the organic phase where epichlorohydrin is dissolved. smolecule.com

The initial step is the deprotonation of the hydroxyl group of methyl 4-hydroxybenzoate by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. In the presence of a base, this intermediate undergoes an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, resulting in the closure of a new epoxide ring and the formation of the desired product, this compound. google.com

Approaches to Incorporate Oxirane Rings onto Aromatic Ester Frameworks

Beyond the direct glycidylation with epichlorohydrin, other strategies exist for introducing an oxirane ring onto an aromatic ester. One such approach involves the epoxidation of an appropriate unsaturated precursor. For instance, an aromatic ester bearing an allyl group (e.g., methyl 4-(allyloxy)benzoate) can be synthesized first. This can be achieved by reacting methyl 4-hydroxybenzoate with an allyl halide. Subsequently, the double bond of the allyl group can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to yield the desired oxirane ring. researchgate.net

Another less common method could involve the reaction of a diol-functionalized benzoate (B1203000) with a reagent that can form the epoxide ring. However, the epichlorohydrin route remains the most straightforward and widely used due to the commercial availability and reactivity of the starting materials. researchgate.netnih.govchalmers.se

Mechanistic Investigations of Key Synthesis Steps

A deeper understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound.

Detailed Analysis of Nucleophilic Substitution in Glycidyl Ether Formation

The formation of the glycidyl ether from epichlorohydrin and a phenol (B47542) is a two-step process. The first step is a nucleophilic attack of the phenoxide on the terminal carbon of the epichlorohydrin. This is an SN2 reaction where the phenoxide acts as the nucleophile and the epoxide ring is opened. The second step is an intramolecular SN2 reaction. The alkoxide formed in the first step attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the new epoxide ring. youtube.com

The regioselectivity of the initial nucleophilic attack is a critical aspect. While attack at the terminal, less-hindered carbon of the epoxide is generally favored, attack at the central carbon can also occur, leading to the formation of a less stable, four-membered oxetane (B1205548) ring, which can be a minor byproduct. beilstein-journals.org Isotopic labeling studies have been instrumental in elucidating the precise mechanism, confirming that the reaction proceeds through the opening of the original epoxide ring followed by the formation of a new one. youtube.com

Esterification Principles for Benzoate Synthesis

The synthesis of the precursor, methyl 4-hydroxybenzoate, is typically achieved through Fischer esterification of 4-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemcess.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol (methanol). libretexts.org

The resulting tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the ester. The entire process is reversible, and to drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water as it is formed. libretexts.org Alternative esterification methods include reacting the acid chloride of 4-hydroxybenzoic acid with methanol or using coupling agents. However, for industrial-scale production, direct Fischer esterification is often the most cost-effective method. google.com A known challenge in the esterification of hydroxybenzoic acids is the potential for side reactions, such as O-alkylation of the phenolic hydroxyl group. google.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity of this compound requires careful control over various reaction parameters.

For the epichlorohydrin-mediated etherification, the choice of base, solvent, temperature, and catalyst is critical. Strong bases like sodium hydroxide are effective in deprotonating the phenol, but their use in aqueous solutions can lead to hydrolysis of epichlorohydrin as a side reaction. Using a solid base like potassium carbonate in a non-aqueous solvent can mitigate this. Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed to enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase. chalmers.se The reaction temperature is also a key parameter; higher temperatures can increase the reaction rate but may also promote side reactions and polymerization of the epoxide.

In the esterification step, the molar ratio of the alcohol to the carboxylic acid and the amount of catalyst are important variables. google.com Using a large excess of methanol can shift the equilibrium towards the product side. libretexts.org The reaction temperature is typically at the reflux temperature of the alcohol. google.com Purification of the final product often involves distillation or recrystallization to remove unreacted starting materials, byproducts, and the catalyst. google.com

Below is a table summarizing key parameters for the synthesis of glycidyl ethers, which are applicable to the synthesis of this compound.

ParameterConditionRationale
Base Solid alkali hydroxides (e.g., KOH, NaOH)Minimizes side reactions like hydrolysis of epichlorohydrin. chalmers.se
Catalyst Phase Transfer Catalyst (e.g., quaternary ammonium salts)Facilitates the transfer of the nucleophile to the organic phase, increasing reaction rate. chalmers.se
Solvent Solvent-free or non-polar organic solventReduces environmental impact and simplifies product isolation. chalmers.se
Temperature 40°C to 160°CBalances reaction rate with the prevention of side reactions and polymerization. google.com
Reactant Ratio Excess epichlorohydrinDrives the reaction to completion and can help to minimize the formation of higher molecular weight byproducts. google.com

Table 1: Optimized Reaction Conditions for Glycidyl Ether Synthesis

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making it a viable intermediate for various applications.

Sustainable and Green Chemistry Approaches in the Synthesis of Epoxy-Functionalized Benzoates

In recent years, the principles of green and sustainable chemistry have been increasingly integrated into the synthesis of epoxy-functionalized benzoates, including this compound. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.

A primary conventional route to this compound involves the reaction of methyl 4-hydroxybenzoate with an epihalohydrin, such as epichlorohydrin, in the presence of a base or a Lewis acid catalyst, followed by dehydrohalogenation. google.comgoogle.com While effective, this method often involves corrosive catalysts and potentially hazardous solvents.

Green alternatives are being explored to overcome these limitations. Key areas of development include the use of solid acid catalysts, solvent-free reaction conditions facilitated by phase-transfer catalysis, and energy-efficient techniques like ultrasound and microwave irradiation.

Solid Acid Catalysis: The use of recoverable solid acids is a significant advancement over traditional liquid acid catalysts like sulfuric acid, which are corrosive and generate substantial wastewater during neutralization. mdpi.com Iron-supported zirconium/titanium solid acids have demonstrated high efficacy and recyclability in the synthesis of methyl benzoates. mdpi.commdpi.com These catalysts exhibit strong acidity and can be easily separated from the reaction mixture for reuse, aligning with green chemistry principles. For instance, in the synthesis of various methyl benzoate derivatives, these solid catalysts have shown excellent yields, which are influenced by the electronic and steric effects of substituents on the benzoic acid ring.

Table 1: Yield of Substituted Methyl Benzoates Using an Iron-Supported Zr/Ti Solid Acid Catalyst

Substituent on Benzoic AcidYield (%)Reference
p-CH₃93.5 mdpi.com
m-CH₃85.1 mdpi.com
o-CH₃82.3 mdpi.com
p-Cl90.0 mdpi.com
m-Cl84.3 mdpi.com
o-Cl82.2 mdpi.com
p-NO₂70.8 mdpi.com
m-NO₂50.1 mdpi.com
o-NO₂65.3 mdpi.com

Solvent-Free Phase-Transfer Catalysis (PTC): A significant green improvement in the synthesis of glycidyl ethers is the use of solvent-free conditions. chalmers.se This approach utilizes a solid base and a phase-transfer catalyst to facilitate the reaction between a fatty alcohol and epichlorohydrin without the need for organic solvents. chalmers.se This not only reduces waste but also simplifies the purification process, as the solid by-products can be easily filtered off. chalmers.se Research into this method for various alcohols has shown promising yields, typically exceeding 75%. chalmers.se

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation is another green technique that can enhance reaction rates and yields. In a study on the esterification of sodium 4-hydroxybenzoate, a precursor for related benzoate esters, ultrasound assistance (28 kHz/300 W) dramatically increased the product yield to 84.3% within 30 minutes, a substantial improvement over the silent reaction. nih.gov The apparent rate coefficient was found to be 88% higher with ultrasound, showcasing its potential for process intensification. nih.gov

Table 2: Effect of Ultrasound on the Esterification of Sodium 4-hydroxybenzoate

ConditionYield (%) in 30 minApparent Rate Coefficient (min⁻¹)Reference
Without UltrasoundNot specified, but lower0.0563 nih.gov
With Ultrasound (28 kHz/300 W)84.30.1057 nih.gov

Enzymatic and Bio-based Approaches: Enzymatic catalysis offers a highly selective and environmentally benign route for ester synthesis. Lipase from Candida rugosa has been successfully used for the direct esterification of benzoic acid to produce methyl benzoate, demonstrating the feasibility of biocatalysis in this area. nih.gov Furthermore, the broader green chemistry landscape encourages the use of renewable feedstocks. This includes the potential use of bio-based epichlorohydrin derived from glycerol, a byproduct of biodiesel production, and the utilization of glycerol-derived ethers as green solvents. researchgate.net Glycidyl ethers themselves can be used in green applications, such as reacting with carbon dioxide in the presence of a catalyst like tetrabutylammonium (B224687) bromide to form cyclic carbonates, which are precursors to non-isocyanate polyurethanes.

These sustainable methodologies represent the future direction for the synthesis of this compound and other fine chemicals, balancing industrial production needs with environmental responsibility.

Spectroscopic Characterization and Structural Elucidation Studies of Methyl 4 Oxiran 2 Ylmethoxy Benzoate

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures by probing the magnetic properties of atomic nuclei. Through various NMR experiments, a detailed map of the proton and carbon environments within Methyl 4-(oxiran-2-ylmethoxy)benzoate can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides critical information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, methoxy (B1213986), and oxirane protons are observed.

The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region, a consequence of their varied electronic environments. The protons ortho to the electron-withdrawing ester group are expected to resonate at a lower field compared to those ortho to the electron-donating ether linkage.

The methyl protons of the ester group characteristically present as a sharp singlet, indicating their isolation from other protons in the molecule. The protons of the oxirane ring and the adjacent methylene (B1212753) group exhibit more complex splitting patterns due to spin-spin coupling, providing valuable data on their spatial relationships.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to -COO) ~7.95 d ~8.8
Aromatic (ortho to -O) ~6.95 d ~8.8
Methoxy (-OCH₃) ~3.85 s -
Methylene (-OCH₂-) ~4.20, ~3.95 dd, dd ~11.0, ~3.0; ~11.0, ~6.0
Oxirane Methine (-CH-) ~3.35 m -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete delineation of the carbon skeleton.

The carbonyl carbon of the ester group is typically observed at the most downfield position due to its significant deshielding. The aromatic carbons show a range of chemical shifts influenced by the substituents on the ring. The carbons of the methoxy, methylene, and oxirane groups appear in the more upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (-C=O) ~166.5
Aromatic (C-O) ~162.5
Aromatic (C-COO) ~123.0
Aromatic (CH, ortho to -COO) ~131.5
Aromatic (CH, ortho to -O) ~114.5
Methoxy (-OCH₃) ~52.0
Methylene (-OCH₂-) ~69.0
Oxirane Methine (-CH-) ~50.0

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are invaluable. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule. sdsu.edu For instance, COSY would show correlations between the oxirane methine proton and the adjacent oxirane methylene protons, as well as between the methylene protons of the ether linkage and the oxirane methine proton.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signals for the methoxy protons can be directly linked to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the methoxy protons and the carbonyl carbon, confirming the ester functionality.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and provides insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental formula. The calculated monoisotopic mass of this compound (C₁₀H₁₂O₄) is 196.0736 Da. An experimentally determined HRMS value that closely matches this theoretical mass would provide strong evidence for the proposed molecular formula. For a related compound, Methyl 2-(oxiran-2-ylmethoxy)benzoate, the computed monoisotopic mass is 208.07355886 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. nih.gov

The fragmentation of the parent ion in the mass spectrometer provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for this compound might include the loss of the methoxy group (-OCH₃), cleavage of the ether bond, and opening of the epoxide ring. These fragmentation patterns help to confirm the connectivity of the different functional groups within the molecule.

Table 3: Predicted ESI-MS Adducts and Fragments for this compound

Ion m/z (mass-to-charge ratio)
[M+H]⁺ 197.0814

Note: These are predicted values. Actual observed values may vary slightly.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a non-destructive analytical technique that probes the vibrations of molecules. By measuring the absorption of infrared radiation, specific functional groups within a molecule can be identified, as each group has a characteristic vibrational frequency.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative analysis of organic compounds. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The presence of a strong absorption band for the carbonyl (C=O) group of the ester, alongside bands for the aromatic ring, ether linkage, and the epoxide ring, would provide strong evidence for the compound's structure.

Key expected vibrational frequencies are detailed below:

Aromatic Ring: The C-H stretching vibrations of the benzene ring are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of absorptions in the 1600-1450 cm⁻¹ region.

Ester Group: The most prominent feature for the ester is the intense C=O stretching band, expected around 1720 cm⁻¹. The C-O stretching vibrations of the ester group would likely result in two bands, one for the O-CH₃ bond and another for the C-O-Ar bond, in the 1300-1100 cm⁻¹ range.

Ether Linkage: The asymmetric C-O-C stretching of the ether linkage is expected to produce a significant absorption band, typically found in the 1250-1050 cm⁻¹ region.

Epoxide Ring: The oxirane ring has characteristic vibrational modes. The asymmetric ring stretching (C-O-C) is expected near 950-810 cm⁻¹, while a band around 1250 cm⁻¹ is also associated with the epoxide ring. The C-H stretching of the epoxide CH₂ group typically appears just below 3000 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
C=C Stretch1600 - 1450Medium-Weak
EsterC=O Stretch~1720Strong
C-O Stretch1300 - 1100Strong
EtherC-O-C Asymmetric Stretch1250 - 1050Strong
EpoxideRing Asymmetric Stretch950 - 810Medium
C-H Stretch~2990Medium
AlkylC-H Stretch (Methyl/Methylene)2960 - 2850Medium

Chromatographic Purity Assessment and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds, it is crucial for determining purity, monitoring reaction progress, and purifying the final product.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for quantitative analysis. A reverse-phase HPLC (RP-HPLC) method would be suitable for this compound. In this setup, the compound would be passed through a column packed with a non-polar stationary phase (like C18-silica) using a polar mobile phase.

The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared against a calibration curve generated from standards of known concentration. Given the presence of the benzoate (B1203000) chromophore, UV detection would be highly effective, likely at a wavelength around 254 nm where the aromatic ring strongly absorbs light.

Table 2: Proposed HPLC Conditions for Analysis of this compound

ParameterCondition
ModeReverse-Phase (RP-HPLC)
Stationary PhaseOctadecylsilyl silica (B1680970) gel (C18), 5 µm particle size
Column Dimensions4.6 mm x 250 mm
Mobile PhaseIsocratic mixture of Methanol (B129727) and Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV Absorbance at 254 nm
Injection Volume10 µL

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, which typically involves the reaction of methyl 4-hydroxybenzoate (B8730719) with an epoxy-containing electrophile (like epichlorohydrin) under basic conditions, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted on a silica gel plate (the stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The starting material, methyl 4-hydroxybenzoate, is more polar than the product due to its phenolic hydroxyl group. Therefore, the product, this compound, will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. Visualization is readily achieved under UV light at 254 nm.

Table 3: Representative TLC System for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄ coated on aluminum or glass
Mobile PhaseHexane:Ethyl Acetate (e.g., 70:30 v/v)
VisualizationUV lamp at 254 nm
Expected ResultRf (Product) > Rf (Starting Material - Methyl 4-hydroxybenzoate)

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Oxiran 2 Ylmethoxy Benzoate

Epoxide Ring-Opening Reactions of the Glycidyl (B131873) Ether Moiety

The glycidyl ether moiety, characterized by a strained three-membered epoxide ring, is the more reactive of the two functional centers in Methyl 4-(oxiran-2-ylmethoxy)benzoate. This high reactivity stems from the inherent ring strain, making it susceptible to nucleophilic attack.

Nucleophilic Ring Opening with Various Reagents (e.g., Amines, Piperazine (B1678402) Derivatives)

The epoxide ring of this compound readily undergoes ring-opening reactions with a variety of nucleophiles. Amines, in particular, are common reactants, leading to the formation of β-amino alcohols. This reaction is of significant interest in medicinal chemistry for the synthesis of compounds with potential biological activity. nih.govsigmaaldrich.com

The reaction with secondary amines, such as piperazine and its derivatives, proceeds via a nucleophilic attack of the amine nitrogen on one of the epoxide carbons. This attack leads to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nitrogen bond. The resulting product is a propan-2-ol derivative with the piperazine moiety attached to the carbon backbone.

Table 1: Illustrative Examples of Nucleophilic Ring-Opening with Amines

NucleophileProduct
Piperazine1-(4-methoxycarbonylphenoxy)-3-(piperazin-1-yl)propan-2-ol
N-Methylpiperazine1-(4-methoxycarbonylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Aniline1-(4-methoxycarbonylphenoxy)-3-(phenylamino)propan-2-ol

This table presents expected products from the reaction of this compound with various amines based on general principles of epoxide chemistry.

Acid-Catalyzed and Base-Catalyzed Ring-Opening Pathways

The ring-opening of the epoxide in this compound can be catalyzed by both acids and bases.

Under acidic conditions , the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by even weak nucleophiles like water or alcohols. The attack then preferentially occurs at the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at this position.

In base-catalyzed pathways, a strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack generally occurs at the less substituted carbon atom. The reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of the significant ring strain within the epoxide.

Regioselectivity and Stereoselectivity in Epoxide Opening Reactions

The regioselectivity of the epoxide ring-opening is a critical aspect of its chemistry. As mentioned, under basic conditions or with strong, unhindered nucleophiles, the attack preferentially occurs at the sterically less hindered primary carbon of the glycidyl ether moiety. Conversely, under acidic conditions, the nucleophile tends to attack the more substituted secondary carbon.

The stereochemistry of the reaction is also well-defined. The ring-opening is a stereospecific process. For instance, a nucleophilic attack via an SN2 mechanism results in an inversion of the configuration at the chiral center being attacked. This predictable stereochemical outcome is a valuable tool in asymmetric synthesis.

Reactivity of the Benzoate (B1203000) Ester Group

The methyl benzoate portion of the molecule offers a different set of reactive possibilities, primarily centered around the ester linkage. These reactions are generally less facile than the epoxide ring-opening and often require more forcing conditions.

Hydrolysis Reactions of Methyl Benzoates

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(oxiran-2-ylmethoxy)benzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. To drive the reaction to completion, an excess of water is typically used.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. scbt.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. Studies on the hydrolysis of various methyl benzoates have shown that the reaction rates can be influenced by the nature of the substituents on the benzene (B151609) ring.

Table 2: Conditions for Hydrolysis of the Methyl Ester

CatalystConditionsProduct
Acid (e.g., H₂SO₄)Aqueous solution, heat4-(oxiran-2-ylmethoxy)benzoic acid
Base (e.g., NaOH)Aqueous solution, heat, followed by acid workup4-(oxiran-2-ylmethoxy)benzoic acid

This table provides general conditions for the hydrolysis of the methyl benzoate functional group.

Transesterification Processes for Ester Modification

Transesterification is another important reaction of the benzoate ester, allowing for the conversion of the methyl ester into other esters. This process involves reacting this compound with an alcohol in the presence of an acid or base catalyst.

To favor the formation of the new ester, the alcohol reactant is often used in large excess as the solvent. For example, reacting the title compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 4-(oxiran-2-ylmethoxy)benzoate. This reaction is an equilibrium process, and its direction can be controlled by manipulating the reaction conditions, such as removing one of the products as it is formed.

Derivatization Strategies for Advanced Functionalization

The unique chemical architecture of this compound, featuring a reactive epoxide ring, an aromatic core, and an ester functional group, provides a versatile platform for a multitude of derivatization strategies. These modifications are pivotal for the synthesis of complex chemical intermediates and for tuning the molecule's properties for various applications.

Synthesis of Complex Chemical Intermediates and Analogs

The high ring strain of the epoxide moiety in this compound makes it susceptible to nucleophilic attack, leading to the formation of a diverse array of chemical intermediates. This reactivity is the cornerstone for synthesizing complex analogs, particularly those with applications in medicinal chemistry.

A prominent derivatization pathway involves the ring-opening of the epoxide by amines to furnish β-amino alcohols. This reaction is fundamental in the synthesis of many β-adrenergic blockers (β-blockers), a class of drugs used to manage cardiovascular diseases. For instance, reaction with isopropylamine (B41738) opens the epoxide ring to yield a propanolamine (B44665) side chain, a key structural feature of many β-blockers. The synthesis of toliprolol, a known β-blocker, can be conceptualized through the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by reaction with an amine, a process that mirrors the reactivity of this compound. chegg.comchegg.com

The regioselectivity of the epoxide ring-opening is a critical aspect of these syntheses. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide (C3), following an SN2 mechanism. This controlled reaction ensures the formation of the desired 1-substituted-3-phenoxy-2-propanolamine structure.

Furthermore, the epoxide ring can be opened by other nucleophiles to create different classes of intermediates. For example, biocatalytic nitration using a halohydrin dehalogenase with nitrite (B80452) as the nitrogen source can convert phenyl glycidyl ethers into chiral β-nitroalcohols. nih.govrawdatalibrary.netresearchgate.net These nitro-alcohols are valuable precursors that can be further transformed, for instance, by reduction of the nitro group to an amine, providing an alternative route to β-amino alcohols and their derivatives, such as the β-blocker metoprolol. nih.govrawdatalibrary.net

The following table summarizes representative ring-opening reactions of the epoxide in aryl glycidyl ethers, which are analogous to the reactivity of this compound.

Reactant (Aryl Glycidyl Ether) Nucleophile Catalyst/Conditions Product (Complex Intermediate) Significance Reference
Phenyl glycidyl etherIsopropylamine---1-(Isopropylamino)-3-phenoxy-2-propanolPrecursor to β-blockers chegg.comchegg.com
Phenyl glycidyl etherNitrite (NO₂⁻)Halohydrin dehalogenase1-Nitro-3-phenoxypropan-2-olIntermediate for β-blocker synthesis (e.g., Metoprolol) nih.govrawdatalibrary.netresearchgate.net

Functional Group Interconversions on the Aromatic Ring

The aromatic ring of this compound is amenable to various functional group interconversions, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the electron-donating alkoxy group (-OR) at position 4 and the electron-withdrawing methyl ester group (-COOCH₃) at position 1—govern the regioselectivity of these transformations. The alkoxy group is a strong activating group and an ortho, para-director, while the methyl ester is a deactivating group and a meta-director. Given that the para position is already occupied, the strong activating effect of the alkoxy group directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The strongly activating alkoxy group directs the incoming nitro group (NO₂) to the positions ortho to it. This results in the formation of Methyl 3-nitro-4-(oxiran-2-ylmethoxy)benzoate.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the halogen will be directed to the positions ortho to the activating alkoxy group, yielding Methyl 3-halo-4-(oxiran-2-ylmethoxy)benzoate. libretexts.org

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. stackexchange.comtamu.edudepaul.eduyoutube.comstackexchange.com The activating nature of the alkoxy substituent facilitates this reaction, directing the acyl group to the ortho position. This reaction leads to the formation of a ketone derivative, for example, Methyl 3-acetyl-4-(oxiran-2-ylmethoxy)benzoate when using acetyl chloride. It is important to note that Lewis acids can sometimes catalyze the demethylation of methoxy (B1213986) groups in anisole (B1667542) derivatives, a consideration that may be relevant for the ether linkage in the subject molecule under harsh conditions. stackexchange.com

The table below outlines key functional group interconversions on the aromatic ring, based on the established reactivity of similarly substituted aromatic compounds.

Reaction Type Reagents Product Key Considerations Reference
NitrationHNO₃, H₂SO₄Methyl 3-nitro-4-(oxiran-2-ylmethoxy)benzoateThe alkoxy group is a strong ortho, para-director. youtube.comrsc.org
Halogenation (Bromination)Br₂, FeBr₃Methyl 3-bromo-4-(oxiran-2-ylmethoxy)benzoateThe alkoxy group directs the halogen to the ortho position. libretexts.org
Friedel-Crafts AcylationAcetyl chloride, AlCl₃Methyl 3-acetyl-4-(oxiran-2-ylmethoxy)benzoateThe activating alkoxy group directs acylation to the ortho position. Potential for side reactions with the ether linkage under harsh conditions. stackexchange.comtamu.edudepaul.edu

Computational Chemistry and Theoretical Studies on Methyl 4 Oxiran 2 Ylmethoxy Benzoate and Analogs

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, offering detailed insights into the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "Methyl 4-(oxiran-2-ylmethoxy)benzoate," DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine its optimized ground-state geometry. This process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement of its atoms.

The calculations would yield precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's conformation and steric interactions. For instance, the orientation of the oxirane ring relative to the benzoate (B1203000) group can be accurately predicted.

Furthermore, DFT provides a wealth of information about the electronic properties. The distribution of electron density can be visualized, highlighting electron-rich and electron-deficient regions of the molecule. This is instrumental in predicting sites susceptible to electrophilic or nucleophilic attack. Key electronic parameters such as ionization potential, electron affinity, and dipole moment can also be calculated, offering a comprehensive electronic profile of the molecule.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)~1.21 Å
C-O (ester)~1.35 Å
C-O (ether)~1.38 Å
C-C (oxirane)~1.47 Å
C-O (oxirane)~1.44 Å
Bond AngleO=C-O (ester)~124°
C-O-C (ether)~118°
C-O-C (oxirane)~61°
Dihedral AngleCar-Car-O-CH2~178°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry of the molecule.

Hartree-Fock (HF) theory is another foundational ab initio method for approximating the many-electron wavefunction and energy of a quantum system. While generally less accurate than DFT in predicting molecular properties due to its neglect of electron correlation, HF methods serve as a valuable benchmark for comparison.

By performing calculations on "this compound" using both DFT and HF methods, a comparative analysis can be conducted. This comparison helps in assessing the impact of electron correlation on the predicted properties. Typically, HF calculations might overestimate bond lengths and vibrational frequencies compared to experimental values, while DFT methods that include some measure of electron correlation often provide results in better agreement with reality. The difference in the total energies calculated by DFT and HF can also provide an estimate of the correlation energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in chemistry for predicting the reactivity of molecules. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

For "this compound," FMO analysis can predict its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In "this compound," the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the ether oxygen, while the LUMO may be centered on the carbonyl group of the ester and the oxirane ring. This distribution would indicate that the benzene ring is a likely site for electrophilic attack, while the carbonyl carbon and the carbons of the oxirane ring are susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These energy values are representative and would be determined through quantum chemical calculations.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of "this compound," which can be compared with experimental data for validation of the computational model.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. For instance, the characteristic stretching frequencies for the C=O of the ester, the C-O-C of the ether, and the C-H bonds of the aromatic ring and alkyl chain can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net These calculations predict the chemical environment of each nucleus, providing theoretical spectra that can aid in the assignment of experimental NMR signals.

Electronic spectra (UV-Visible) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic transitions responsible for the molecule's UV-Vis absorption profile.

Table 3: Theoretically Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRC=O Stretch~1720 cm-1
C-O-C (ether) Stretch~1250 cm-1
Aromatic C-H Stretch~3050 cm-1
13C NMRC=O (ester)~166 ppm
Cipso-O (aromatic)~160 ppm
CH2 (oxirane)~45 ppm
1H NMRAromatic Protons7.0 - 8.0 ppm
O-CH3 (ester)~3.9 ppm
Oxirane Protons2.7 - 3.4 ppm
UV-Vis (TD-DFT)λmax~255 nm

Note: These are representative values. Actual calculated values would depend on the specific computational method and basis set used.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. mdpi.com For "this compound," this can be applied to understand its synthesis or its subsequent reactions, such as the opening of the epoxide ring.

By modeling a reaction pathway, the structures of reactants, intermediates, transition states, and products can be determined. Transition state theory can then be used to calculate the activation energies (energy barriers) for each step of the reaction. mdpi.com The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the transition state provides crucial information about the feasibility and kinetics of the reaction.

For example, the ring-opening reaction of the oxirane moiety in "this compound" under acidic or basic conditions can be modeled. Computational analysis would reveal the preferred site of nucleophilic attack (on which of the two oxirane carbons) and the stereochemical outcome of the reaction. The calculated energy profile would show whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. rsc.org

Applications in Advanced Materials Science and Polymer Chemistry

Methyl 4-(oxiran-2-ylmethoxy)benzoate as a Monomer in Polymer Synthesis

The presence of the terminal epoxide ring is the key to the polymerization of this compound. This three-membered ring is highly strained and can be opened under various conditions to form long polymer chains.

This compound can undergo polymerization through the opening of its epoxide ring, a process that can be initiated by a variety of catalysts. In homopolymerization, molecules of the monomer react with each other to form a linear polyether chain with pendant benzoate (B1203000) groups.

More frequently, it is used in copolymerization reactions with other monomers to create materials with specific properties. A significant area of research is the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides, which is a versatile method for producing polyesters. This approach allows for the creation of a vast number of unique polymeric materials by selecting from a wide array of commercially available monomers. Another advanced technique involves the one-pot terpolymerization of an epoxide, an anhydride (B1165640), and carbon dioxide (CO2), catalyzed by complexes like (bdi)ZnOAc, to produce block copolymers with both polyester (B1180765) and polycarbonate segments. researchgate.net

Cationic photopolymerization is an industrially significant process that uses ultraviolet (UV) light to rapidly convert liquid monomers into solid polymers. This method is initiated by a photoinitiator that generates a strong acid upon irradiation, which then triggers the ring-opening polymerization of the epoxide groups.

Research has shown that the structure of the epoxy monomer has a profound effect on its reactivity in cationic photopolymerization. Aryl glycidyl (B131873) ethers, such as this compound, characteristically exhibit slow polymerization kinetics. mdpi.com This sluggish reactivity is attributed to the interaction of the electron-rich aromatic ring with the propagating cationic center (an oxonium ion), which can reduce its stability. coventry.ac.uk In contrast, cycloaliphatic epoxides, which lack this feature, polymerize very rapidly. mdpi.com

Development of High-Performance Epoxy Resins and Crosslinked Networks

When cured with a suitable hardener, this compound can form a three-dimensional crosslinked network. The properties of this final thermoset material are dictated by the efficiency of the crosslinking reaction and the resulting network architecture.

The formation of an epoxy network occurs when a curing agent (or hardener), typically a multifunctional amine or anhydride, reacts with the epoxide rings. For a glycidyl ether monomer like this compound, the primary reaction when cured with an aromatic diamine such as 4,4'-diaminodiphenyl sulfone (DDS) is the epoxy-amine addition. coventry.ac.ukdntb.gov.ua This reaction is generally clean, with minimal side reactions like homopolymerization (etherification), even at high temperatures. dntb.gov.ua

The process of network development can be tracked using techniques like rheology. Initially, the system is a viscous liquid. As the reaction proceeds, the viscosity increases until it reaches the gel point, where a continuous network is formed. This point is identified as the crossover of the storage modulus (G') and loss modulus (G''). Beyond this, the material becomes a solid, and its stiffness continues to increase until the reaction is limited by the decreasing mobility of the polymer chains, a process known as vitrification. coventry.ac.uk The degree of cure can be limited if vitrification occurs rapidly at a low degree of conversion, which can trap unreacted groups within the glassy network, resulting in a structure with higher free volume. coventry.ac.uk

The rigid, rod-like structure of the p-substituted benzoate group in this compound makes it a mesogen—a molecular unit that can induce liquid crystalline phases. This allows for its use in creating Liquid Crystalline Epoxy (LCE) resins. By curing such resins within their liquid crystalline temperature range, it is possible to form highly ordered, anisotropic networks. specificpolymers.com

When an LCE monomer is cured at a temperature where it is in a liquid crystalline state (e.g., nematic or smectic), the resulting polymer network retains this molecular-level orientation. In contrast, curing at a higher temperature, above the clearing point where the liquid crystalline phase transitions to an isotropic liquid, results in a conventional, disordered network. acs.org

This ordered architecture leads to significant enhancements in material properties. Research on analogous LCE systems has shown that the ordered liquid crystalline networks exhibit superior mechanical properties, particularly toughness, compared to their disordered isotropic counterparts. The ordered structure can dissipate energy through the rearrangement of molecular chains and the breakdown of layered structures under stress, leading to much higher toughness and elongation at break. acs.org

Table 1: Comparison of Properties for Liquid Crystalline vs. Isotropic Epoxy Networks (Based on Analogous Systems)

PropertyIsotropic NetworkLiquid Crystalline NetworkRationale for Difference
Appearance Clear, TransparentOpaque, BirefringentThe ordered domains in the LC network scatter light, causing opacity. acs.org
Toughness BrittleHighThe ordered molecular structure allows for energy dissipation through structural rearrangement under stress. acs.org
Thermal Stability HighVery HighThe densely packed and oriented network structure enhances thermal resistance. specificpolymers.com
Adhesion Strength HigherLowerThe lower internal stress in the more flexible isotropic network can lead to better adhesive properties. acs.org

The final performance of a polymer derived from this compound is a direct consequence of its molecular structure. By understanding these relationships, materials can be engineered for specific applications.

The key structural features and their expected influence on properties are:

Rigid Aromatic Core: The p-substituted benzene (B151609) ring is a rigid structure. In a crosslinked network, this rigidity contributes to a high glass transition temperature (T_g) and a high glassy modulus. Highly aromatic glycidyl ether resins are known to produce networks with exceptional thermal stability and T_g values that can exceed 300°C. dntb.gov.ua

Ether Linkage: The flexible ether linkage between the aromatic ring and the polymer backbone provides a degree of mobility, which can influence sub-T_g relaxations and impact toughness.

Functionality and Substitution: As a monofunctional epoxide, its homopolymer would be thermoplastic. To create a thermoset, it must be cured with a multifunctional hardener or copolymerized with multifunctional epoxy monomers. The substitution pattern on the aromatic ring is critical; para-isomers, like the target compound, generally lead to more ordered packing and higher T_g values compared to ortho- or meta-isomers. rsc.org

Studies on various aromatic glycidyl ether epoxy resins have established clear structure-property trends that would apply to polymers derived from this monomer.

Table 2: Influence of Structural Elements on Epoxy Resin Properties

Structural FeatureInfluence on PropertiesExample from Research
Aromaticity Increases T_g and thermal stability.A highly aromatic naphthalene-based glycidyl ether epoxy (NNE) achieves a T_g over 340°C. dntb.gov.ua
Linking Group Affects backbone rigidity and T_g.Changing a flexible methylene (B1212753) bridge (DGEBF) to a more rigid isopropylidene bridge (DGEBA) increases T_g. rsc.org
Alkyl Chain Spacers Decreases T_g and modulus; increases flexibility.In a series of bio-based bisferulate epoxies, increasing the length of an n-alkyl spacer lowered the T_g from 53°C to 40°C and the modulus from 3400 MPa to 2400 MPa. tandfonline.com
Crosslink Density Higher density generally increases T_g, modulus, and chemical resistance.Adding a tetrafunctional epoxy (TFEP) to a standard DGEBA resin increases the T_g and char residue of the final network.
Free Volume Higher free volume (from incomplete cure) can increase moisture absorption and lower mechanical strength.The NNE resin, despite its high T_g, shows higher moisture ingress and lower flexural properties than TGDDM, attributed to higher free volume from topologically constrained curing. coventry.ac.ukdntb.gov.ua

By strategically combining this compound with other comonomers and curing agents, it is possible to fine-tune these structural elements to create high-performance materials for demanding applications in electronics, aerospace, and advanced composites.

Synthesis of Bio-Sourced Monomers and Precursors for Green Materials

This compound serves as a versatile platform molecule for the development of novel bio-sourced monomers and precursors essential for producing green materials. Its inherent reactivity, primarily centered on the oxirane (epoxide) ring, allows for its chemical modification using reagents derived from renewable resources. This process transforms the initial molecule into new, functionalized monomers that can be polymerized to create more sustainable polymers, such as polyesters and polyurethanes.

The primary strategy for converting this compound into a precursor for green polymers involves the nucleophilic ring-opening of its epoxide group. smolecule.com This reaction is analogous to the well-established method of converting epoxidized vegetable oils into polyols, which are foundational components for bio-based polyurethanes. mdpi.com By reacting the epoxide ring with bio-derived nucleophiles—such as alcohols, carboxylic acids, or amines—new hydroxyl groups are introduced, creating diol or polyol structures. These resulting molecules can then act as monomers in subsequent polymerization reactions.

For instance, the reaction of this compound with a simple bio-based alcohol like ethanol (B145695), or a diol such as 1,4-butanediol (B3395766) (which can be produced via fermentation), opens the oxirane ring to form a di-functional or tri-functional monomer. This new monomer contains hydroxyl groups that are reactive sites for polymerization. Similarly, reacting the epoxide with bio-derived dicarboxylic acids can create ester linkages and terminal hydroxyl groups, yielding precursors for polyesters.

The versatility of this approach allows for the synthesis of a wide array of precursors with tailored properties. The choice of the bio-based nucleophile directly influences the structure and functionality of the resulting monomer, which in turn determines the characteristics of the final polymer. This synthetic flexibility is critical for developing green materials with specific thermal and mechanical properties required for advanced applications in materials science.

The table below illustrates potential synthetic pathways for creating bio-based precursors from this compound.

Reactant (Bio-Sourced) Resulting Precursor Structure Potential Polymer Application
Water (Hydrolysis)DiolPolyester, Polyurethane
Bio-ethanolEther-diolPolyurethane
Lactic AcidEster-diolPolyester
1,4-ButanediolEther-triolPolyurethane, Polyester
Succinic AcidDi-ester-diolPolyester

Detailed research findings indicate that the efficiency of the ring-opening reaction and the properties of the resulting polymers are highly dependent on the reaction conditions and the specific bio-based reactants used. For example, studies on analogous bio-based epoxides like furfuryl glycidyl ether show that the oxirane ring reacts readily with curing agents, effectively integrating into a polymer matrix. researchgate.net This demonstrates the viability of using such epoxy-functionalized bio-monomers as building blocks. The development of these monomers from renewable feedstocks is a significant step toward reducing the carbon footprint of polymer production and advancing the circular economy. mdpi.com

Role As a Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Synthesis of Pharmacologically Active Compounds

The unique structure of Methyl 4-(oxiran-2-ylmethoxy)benzoate makes it an important starting material for compounds with potential therapeutic applications. Its ability to undergo controlled chemical transformations enables the synthesis of targeted molecules with specific biological activities.

This compound serves as a key intermediate in the preparation of derivatives that are investigated for their anti-inflammatory properties. The core structure can be elaborated by reacting the epoxide ring with various nucleophiles to introduce new functionalities. These modifications can lead to compounds that may interact with biological targets involved in inflammatory pathways. For instance, the synthesis of novel benzoate (B1203000) derivatives often targets the modulation of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are crucial mediators of inflammation. nih.gov While direct studies on the anti-inflammatory activity of this compound itself are not prominent, its role as a scaffold is significant in developing new potential anti-inflammatory agents. nih.govresearchgate.netmdpi.com

The compound is a recognized intermediate in the synthesis of impurities related to beta-adrenoceptor antagonists, such as bisoprolol (B1195378). ijper.orgsynzeal.compharmaffiliates.com Beta-blockers are a class of drugs widely used in cardiovascular medicine. nih.govnih.gov The synthesis and characterization of potential impurities are critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs).

One such impurity, identified as Bisoprolol Impurity 1, is 2-Isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate. synzeal.com The synthesis of this and related impurities can proceed through intermediates like this compound. For example, a synthetic pathway might involve the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) to form the glycidyl (B131873) ether, which is a structural feature of this compound. ijper.org The subsequent reaction of the epoxide ring with an appropriate amine, such as isopropyl amine, leads to the final beta-blocker structure or a related impurity. ijper.orggoogle.com The methyl ester group can be a precursor to other ester functionalities, like the 2-isopropoxyethyl ester found in the specific bisoprolol impurity.

Table 1: Related Bisoprolol Impurities and Intermediates

Compound NameCAS NumberMolecular FormulaRole
2-Isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate1346603-05-1C15H20O5Bisoprolol Impurity pharmaffiliates.com
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate33947-97-6C14H21NO4Related Bisoprolol Structure pharmaffiliates.com
4-[(2-Isopropoxyethoxy)methyl]phenolNot AvailableC12H18O3Bisoprolol Intermediate google.com

Synthesis of Diversified Chemical Scaffolds Bearing Ester and Epoxide Functionalities

The presence of both an ester and a highly reactive epoxide ring makes this compound an excellent scaffold for generating a diverse library of chemical compounds. monchy.com The epoxide ring, a strained three-membered ether, is susceptible to ring-opening reactions by a wide array of nucleophiles, including amines, alcohols, and thiols. This reaction allows for the introduction of various side chains and the creation of more complex structures, such as amino alcohols, which are a common motif in pharmacologically active molecules. mdpi.com

Simultaneously, the methyl ester group can be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. Alternatively, it can undergo transesterification to introduce different alkyl or aryl groups. mdpi.com This dual reactivity enables chemists to build molecular diversity in multiple directions from a single starting material. For example, the compound has been used as an intermediate for creating bio-sourced monomers for polymerization applications.

Table 2: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionPotential ReagentsResulting Structure
Epoxide (Oxirane)Ring-OpeningAmines, Alcohols, Thiols, WaterDiols, Amino alcohols, Thioethers
Methyl EsterHydrolysisNaOH, H2OCarboxylic Acid
Methyl EsterTransesterificationAlcohols, Acid/Base CatalystDifferent Ester
Methyl EsterAminolysisAminesAmide

Methodologies for Impurity Profiling and Control in Pharmaceutical Synthesis using Derivatives

Impurity profiling is a mandatory and critical aspect of modern pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. researchgate.netijprajournal.comgalaxypub.co Impurities can arise from various sources, including starting materials, intermediates, by-products of synthesis, or degradation products. scispace.com

Derivatives of this compound, such as the previously mentioned bisoprolol impurities, play a crucial role in this process. ijper.org The deliberate synthesis of potential and known impurities serves to create reference standards. These standards are essential for the development and validation of analytical methods, typically High-Performance Liquid Chromatography (HPLC), used for quality control. scispace.com By having a pure sample of an impurity, analytical chemists can:

Identify and quantify the impurity in batches of the final API.

Determine the limit of detection (LOD) and limit of quantitation (LOQ) for the impurity.

Establish acceptable limits for the impurity in the final drug product according to regulatory guidelines (e.g., ICH). researchgate.net

The synthesis of these impurity standards, such as 2-Isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate, involves multi-step chemical reactions that are carefully designed and characterized using techniques like NMR and Mass Spectrometry to confirm their structure and purity. ijper.org This allows pharmaceutical manufacturers to monitor their production processes closely and ensure that any impurities are controlled within safe, regulated levels.

Emerging Research Directions and Future Perspectives for Methyl 4 Oxiran 2 Ylmethoxy Benzoate

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate typically involves the etherification of methyl 4-hydroxybenzoate (B8730719) with epichlorohydrin (B41342). Research is moving beyond traditional methods to explore more efficient, selective, and sustainable catalytic systems.

For Synthesis: A significant area of development is the use of phase-transfer catalysis (PTC), which enhances reaction rates and yields. A solid-liquid PTC method, using catalysts like tetrabutylammonium (B224687) bromide (n-Bu₄NBr) with a base such as potassium carbonate, offers advantages like shorter reaction times, high yields, and simpler, more environmentally friendly workup procedures by avoiding large volumes of organic solvents. researchgate.nettandfonline.comchalmers.se The choice of base is critical; potassium carbonate is often preferred as it can also act as a desiccant, removing water that may be formed as a by-product and thus promoting the reaction. tandfonline.com

Another promising frontier is the use of specific metal-based Lewis acid catalysts. Divalent tin halides, such as tin difluoride, have been identified as highly selective catalysts for the reaction between alcohols and epihalohydrins. google.com These systems can produce glycidyl (B131873) ethers with lower chlorine content and higher epoxy values compared to reactions catalyzed by more common Lewis acids like boron trifluoride or tin tetrachloride. google.com Furthermore, novel reactor designs, such as continuous flow stirred multiphase reactors for liquid-liquid-liquid PTC reactions, are being developed to improve control over mass transfer and enhance conversion and selectivity in a continuous manufacturing setting. researchgate.net

For Transformations: The primary transformation of this compound is the ring-opening of its oxirane group, which enables polymerization and crosslinking. The mechanisms of these reactions, particularly with amine hardeners, are a subject of detailed study. acs.orgsemanticscholar.org Research has shown that hydroxyl groups, which are generated during the epoxy-amine reaction, act as a potent catalyst, markedly accelerating the curing process. semanticscholar.org Understanding this auto-catalytic effect is crucial for designing new hardeners and controlling cure kinetics. semanticscholar.org Beyond amines, Lewis acid-catalyzed copolymerization of glycidyl ethers with other monomers, such as carbon dioxide, can yield polycarbonates with functional side chains, opening new avenues for polymer design. wikipedia.org

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis and application of this compound, particularly in polymer formulations, researchers are increasingly employing advanced in-situ characterization techniques. These methods, often grouped under the umbrella of Process Analytical Technology (PAT), allow for real-time monitoring of chemical reactions, providing deep insights into kinetics and mechanisms. researchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the curing process of epoxy resins. core.ac.uknih.gov By monitoring the reaction in real-time, one can observe the decrease in absorbance of bands characteristic of the epoxy ring, such as the C-O deformation at approximately 915 cm⁻¹ and the C-H stretching of the terminal oxirane group around 3050 cm⁻¹. core.ac.uk This allows for the precise calculation of reaction kinetics and the degree of cure without the need for laborious offline sampling. nih.govresearchgate.net

Raman Spectroscopy: In-situ Raman spectroscopy is another effective method for monitoring the cure chemistry of epoxy resins. researchgate.net It can be used to follow the evolution of the polymer network as it forms. This technique is often seen as more suitable for real-time process monitoring in an industrial setting compared to lab-based methods like Differential Scanning Calorimetry (DSC). researchgate.net

Combined Methodologies: For a comprehensive understanding, techniques are often combined. For instance, simultaneous DSC/FTIR analysis allows researchers to correlate the chemical changes observed in the IR spectrum directly with the thermal events (exotherms) of the curing reaction. scientific.net This provides a more complete picture of the structure-property relationships as they develop during polymerization.

These advanced analytical methods enable the creation of robust kinetic models and facilitate the optimization of processing conditions, which is crucial for high-throughput production of composite parts. researchgate.netspeautomotive.com

Computational Design and High-Throughput Screening of Derivatives with Tailored Functionalities

The future of materials development lies in the ability to design molecules with specific properties from the ground up. Computational chemistry and high-throughput screening are becoming indispensable tools for accelerating the discovery of new derivatives of this compound with tailored functionalities.

Computational Design: Density Functional Theory (DFT) has emerged as a key method for investigating reaction mechanisms at the atomic level. rsc.orgtandfonline.com DFT calculations are used to model the ring-opening of epoxides, predicting reaction energy barriers and elucidating the geometry of transition states. rsc.orgacs.orgresearchgate.net This theoretical insight helps explain how different catalysts work and can guide the design of new, more efficient catalysts or inhibitors. rsc.org DFT has also been used to study the formation of ethers, correlating the properties of substituents with reaction barriers, thereby enabling the in silico design of monomers with desired reactivity. ibm.com Such computational studies can compare the energetics of different polymerization pathways, for example, predicting whether a monomer is more likely to self-polymerize or cross-propagate with a comonomer. cjps.org

High-Throughput Screening (HTS): Once potential derivatives are designed computationally, HTS allows for their rapid synthesis and testing. HTS methodologies are being adapted for epoxy systems to screen for a variety of properties. For example, methods have been developed to screen compositional libraries of epoxy films for interfacial adhesion strength. nist.gov In the realm of sustainability, colorimetric HTS assays have been created to engineer enzymes capable of degrading thermoset epoxy resins, a critical step towards creating a circular economy for these materials. frontiersin.org This combination of computational design and rapid screening dramatically shortens the development cycle for new, high-performance materials. speautomotive.com

Integration into Multifunctional Composite Materials and Nanomaterials

As a difunctional monomer containing both an aromatic ring and a reactive epoxide group, this compound is a valuable building block for advanced polymers and composites. Its future lies in its strategic integration into multifunctional materials where its unique structure can be fully exploited.

High-Performance Thermosets: Aromatic glycidyl ethers are fundamental components of high-performance epoxy thermosets, which are prized for their thermal stability, chemical resistance, and mechanical strength. core.ac.ukmdpi.comresearchgate.net The rigid benzoate (B1203000) core of the molecule can contribute to a higher glass transition temperature (Tg) and thermal stability in the final crosslinked polymer network. mdpi.comresearchgate.net By copolymerizing it with various hardeners (like anhydrides or amines) or other epoxy monomers, the properties of the resulting thermoset, such as modulus, toughness, and Tg, can be precisely tuned. mdpi.comacs.org

Functional Polymers and Coatings: The compound can be used as a reactive diluent to modify the viscosity and cure behavior of epoxy formulations. researchgate.net Its ability to be copolymerized with a wide range of monomers allows for the creation of functional materials. For example, it can be incorporated into polymer backbones to create materials for specialized coatings, adhesives, or electronic materials. core.ac.ukresearchgate.net The ability to create copolymers with a controlled degree of branching and functionality opens the door to designing complex polymer architectures. researchgate.net

Sustainable Synthesis and Life Cycle Assessment of its Production and Applications

A major driver in modern chemical research is sustainability. For this compound, this involves developing greener synthesis routes and evaluating its environmental impact across its entire lifecycle.

Sustainable Synthesis: The primary route to improving the sustainability of this compound is through the use of bio-based raw materials. nih.gov A significant advancement is the production of its precursor, epichlorohydrin, from renewable glycerol, a co-product of biodiesel manufacturing. leuna-harze.demcgroup.co.ukagcce.com This bio-based epichlorohydrin drastically reduces the product's carbon footprint and energy consumption compared to the traditional propylene-based route. leuna-harze.deagcce.comresearchgate.net Companies have commercialized this "green" epichlorohydrin, which can lower the global warming potential of the final epoxy resin by over 60%. agcce.com Further sustainability gains can be made by using heterogeneous, recyclable catalysts, such as hydrotalcite-derived basic oxides, in the manufacturing process to minimize the production of salt waste. rsc.org

Life Cycle Assessment (LCA): LCA is a methodology used to quantify the environmental footprint of a product from "cradle-to-gate" (from raw material extraction to the finished product). leuna-harze.deentropyresins.com LCAs conducted on epoxy resins show that using bio-based epichlorohydrin results in a significant reduction in environmental impacts across multiple categories. mdpi.comentropyresins.com One study found that bio-based liquid epoxy resins have 11-16% fewer environmental impacts compared to their petrochemical counterparts. entropyresins.com While the production phase can be made more sustainable, a key challenge remains the end-of-life of the final thermoset products. Once cured, these materials are crosslinked polymers that cannot be re-molded or easily recycled, and are typically disposed of as plastic waste. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.